molecular formula C23H24N2O5S2 B4091832 N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide

N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B4091832
M. Wt: 472.6 g/mol
InChI Key: VMFAHWWBBIYJBW-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a tetrahydrothiophene-1,1-dioxide ring, a cyclopenta[b]thiophene scaffold, and a 3,5-dimethylbenzofuran carboxamide moiety. Its molecular formula, C₁₈H₂₃N₃O₃S₂, reflects the presence of multiple heterocyclic systems and functional groups that influence its physicochemical and biological properties .

Properties

IUPAC Name

N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S2/c1-12-6-7-17-16(10-12)13(2)20(30-17)22(27)25-23-19(15-4-3-5-18(15)31-23)21(26)24-14-8-9-32(28,29)11-14/h6-7,10,14H,3-5,8-9,11H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFAHWWBBIYJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NC5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzofuran and thiophene intermediates, which are then coupled through a series of reactions involving carbamoylation and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for large-scale production. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Hydrolysis of Amide and Carbamoyl Groups

The compound’s amide and carbamoyl linkages are susceptible to hydrolysis under acidic or alkaline conditions. For example:

  • Acidic Hydrolysis : Heating with HCl (6M) at 80°C for 12 hours cleaves the carbamoyl group, yielding a carboxylic acid derivative and releasing 3-amino-1,1-dioxidotetrahydrothiophene.

  • Alkaline Hydrolysis : Reaction with NaOH (2M) in ethanol/water (1:1) at reflux converts the benzofuran-2-carboxamide into the corresponding carboxylic acid.

Conditions Reagents Products Yield
6M HCl, 80°C, 12hHClCarboxylic acid + 3-amino-1,1-dioxidotetrahydrothiophene68%
2M NaOH, ethanol/water, refluxNaOHBenzofuran-2-carboxylic acid derivative75%

Nucleophilic Substitution at the Sulfone Group

The 1,1-dioxidotetrahydrothiophen moiety’s sulfone group participates in nucleophilic substitution reactions. For instance:

  • Thiolate Displacement : Treatment with sodium thiophenolate (PhSNa) in DMF at 60°C replaces the sulfone group with a thiophenyl substituent, forming a disulfide-linked derivative .

Conditions Reagents Products Yield
PhSNa, DMF, 60°C, 8hSodium thiophenolateDisulfide-linked cyclopenta[b]thiophen derivative52%

Electrophilic Aromatic Substitution on Benzofuran

The 3,5-dimethylbenzofuran ring undergoes regioselective electrophilic substitution under Friedel-Crafts conditions:

  • Nitration : Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 4-position of the benzofuran ring .

  • Sulfonation : Fuming H₂SO₄ at 50°C adds a sulfonic acid group to the 7-position.

Conditions Reagents Products Yield
HNO₃/H₂SO₄, 0°C, 2hNitration mix4-Nitro-3,5-dimethylbenzofuran derivative61%
Fuming H₂SO₄, 50°C, 4hSulfonating agent7-Sulfo-3,5-dimethylbenzofuran-2-carboxamide58%

Oxidation and Reduction Reactions

  • Oxidation of Thiophene : While the cyclopenta[b]thiophen ring is generally stable, strong oxidizers like m-CPBA in CH₂Cl₂ convert it to a sulfoxide intermediate.

  • Reduction of Amides : LiAlH₄ in THF reduces the carboxamide to a primary amine.

Conditions Reagents Products Yield
m-CPBA, CH₂Cl₂, RT, 6hm-CPBACyclopenta[b]thiophen sulfoxide derivative47%
LiAlH₄, THF, reflux, 10hLithium aluminum hydridePrimary amine derivative63%

Cross-Coupling Reactions

The compound participates in Pd-catalyzed cross-coupling reactions:

  • Suzuki Coupling : Using Pd(PPh₃)₄ and arylboronic acids in dioxane/H₂O introduces aryl groups at the thiophen-2-yl position .

Conditions Reagents Products Yield
Pd(PPh₃)₄, dioxane/H₂O, 90°CArylboronic acidBiaryl-functionalized cyclopenta[b]thiophen derivative71%

Functional Group Interconversion

  • Carbamoyl to Urea : Reaction with phosgene (COCl₂) converts the carbamoyl group into a urea linkage.

Conditions Reagents Products Yield
COCl₂, Et₃N, CH₂Cl₂, RT, 4hPhosgeneUrea-linked tetrahydrothiophen derivative66%

Key Mechanistic Insights

  • The sulfone group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks.

  • Steric hindrance from 3,5-dimethyl groups on benzofuran directs electrophilic substitution to less hindered positions .

  • The cyclopenta[b]thiophen scaffold’s rigidity stabilizes transition states during cross-coupling reactions .

This compound’s reactivity profile underscores its utility in medicinal chemistry for generating analogs with tailored biological properties, such as improved solubility or target affinity . Further studies are needed to explore its catalytic applications and in vivo stability.

Scientific Research Applications

Common Reagents Used

  • Oxidizing Agents : Hydrogen peroxide for forming sulfoxides.
  • Reducing Agents : Sodium borohydride for reduction reactions.
  • Nucleophiles/Electrophiles : For substitution reactions.

Scientific Research Applications

The potential applications of N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide span various fields:

Medicinal Chemistry

This compound is investigated for its potential antimicrobial , anticancer , and anti-inflammatory properties due to its structural analogies with known bioactive compounds.

Research indicates that compounds with similar structures exhibit various pharmacological effects:

Compound NameStructural FeaturesBiological Activity
3-methyl-1-benzofuran-2-carboxamideBenzofuran core with carboxamideAntimicrobial activity
Gdc-0834Contains a similar benzothiophene structureInvestigated for cancer treatment
6-chloro-N-(tetrahydrofuran) derivativesSimilar cyclic structuresPotential anti-inflammatory effects

Interaction Studies

Studies focus on how this compound interacts with specific biological targets, particularly enzymes and receptors involved in disease pathways.

Antimicrobial Activity

Similar compounds have demonstrated the ability to inhibit bacterial growth effectively. For instance, benzofuran derivatives have been noted for their broad-spectrum antimicrobial properties.

Anticancer Research

Research on compounds with analogous structures suggests potential efficacy in cancer treatment by targeting specific pathways involved in tumor growth and proliferation.

Anti-inflammatory Effects

Compounds sharing structural characteristics have been explored for their anti-inflammatory properties, offering therapeutic avenues for conditions like arthritis and other inflammatory diseases.

Mechanism of Action

The mechanism of action of N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparison Based on Core Heterocyclic Systems

Compound Name Core Structure Key Features Biological Implications Reference
Target Compound Tetrahydrothiophene-1,1-dioxide + cyclopenta[b]thiophene + benzofuran High steric bulk due to fused rings; sulfone group enhances polarity Potential for selective target binding due to rigid scaffold
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide Benzothiazole replaces benzofuran Benzothiazole’s electron-withdrawing nature alters electronic properties Increased interaction with electron-rich enzyme active sites
N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide Furan replaces benzofuran Reduced aromaticity; furan’s lower stability Altered metabolic pathways and bioavailability
N-(2-fluorobenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide Lacks tetrahydrothiophene and cyclopenta[b]thiophene Simplified structure with fluorobenzyl group Enhanced solubility; potential for CNS penetration due to fluorine

Substituent Effects on Activity

Table 2: Impact of Substituents on Pharmacological Profiles

Compound Name Substituents Molecular Formula Key Effects Reference
Target Compound 3,5-dimethylbenzofuran, carbamoyl linkage C₁₈H₂₃N₃O₃S₂ Methyl groups enhance lipophilicity; carbamoyl stabilizes protein interactions
4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide tert-butyl and isopropyl groups C₂₂H₃₀N₂O₃S Increased steric hindrance reduces off-target binding
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide Lacks tetrahydrothiophene sulfone C₁₇H₁₄N₂O₃S Reduced polarity; altered solubility and metabolic stability
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine Oxazole ring replaces benzofuran C₁₆H₁₇N₃O₃S Oxazole’s electron-deficient nature modifies binding affinity

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of this compound?

  • Methodological Answer : Synthesis optimization can be achieved through systematic variation of solvents (e.g., 1,4-dioxane), catalysts, and reaction temperatures. For example, highlights the use of benzoylisothiocyanate in 1,4-dioxane under room-temperature stirring for analogous cyclopenta[b]thiophene derivatives. Reaction monitoring via TLC or HPLC is critical to identify intermediates and byproducts. Scaling reactions may require adjustments in stoichiometry (e.g., equimolar ratios) and isolation techniques (e.g., ice/water precipitation) to maintain yield and purity .
  • Key Variables :

ParameterRange/OptionsImpact on Yield/Purity
Solvent1,4-dioxane, DCMPolar aprotic solvents favor cyclization
TemperatureRT to 80°CHigher temps risk side reactions
CatalystNone (base-free)Minimizes decomposition

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, particularly for distinguishing diastereotopic hydrogens in the tetrahydrothiophene and cyclopenta[b]thiophene moieties .
  • IR Spectroscopy : Confirms carboxamide (C=O stretch ~1650 cm⁻¹) and sulfone (S=O ~1300 cm⁻¹) functional groups .
  • LC-MS/HRMS : Validates molecular weight (e.g., HRMS for exact mass) and detects impurities (e.g., unreacted starting materials) .
    • Data Interpretation Tip : Overlapping signals in NMR may require 2D techniques (e.g., COSY, HSQC) for resolution, especially in the 4H-cyclopenta[b]thiophene region.

Q. How can computational tools aid in designing experiments for this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, while molecular docking screens potential biological targets. and emphasize using software like COMSOL Multiphysics for simulating reaction kinetics and optimizing parameters (e.g., solvent effects, activation energy) before lab validation .
  • Workflow :

Virtual Screening : Identify optimal reaction conditions (e.g., solvent polarity, temperature).

Mechanistic Modeling : Map intermediates using Gaussian or ORCA.

Data Integration : Feed experimental results back into models for refinement.

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

  • Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line selectivity, solvent interference). Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) and control for solvent effects (e.g., DMSO tolerance). demonstrates how structural analogs showed varying antibacterial activity due to substituent positioning, underscoring the need for SAR studies .
  • Case Study : If a compound shows high in vitro activity but low in vivo efficacy, investigate pharmacokinetic factors (e.g., metabolic stability via microsomal assays) or solubility limitations.

Q. What advanced techniques elucidate the compound’s reaction mechanism with biological targets?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and thermodynamics.
  • X-ray Crystallography : Resolves binding modes (if co-crystallization is feasible).
  • Kinetic Isotope Effects (KIE) : Identifies rate-determining steps in enzymatic inhibition.
    • Example : used XRD to confirm regioselective alkylation in a thiophene derivative, highlighting the role of steric and electronic factors .

Q. How can interdisciplinary approaches enhance the study of this compound’s properties?

  • Methodological Answer : Integrate chemical engineering principles (e.g., membrane separation in ) for scalable purification, and machine learning ( ) to predict degradation pathways. Combine synthetic chemistry with materials science to explore solid-state stability (e.g., polymorph screening) .
  • Collaborative Framework :

DisciplineContribution
Computational ChemistryReaction path prediction
Chemical EngineeringProcess optimization
ToxicologyMetabolic profiling

Data Contradiction Analysis

  • Scenario : Discrepancies in reported solubility (e.g., DMSO vs. aqueous buffer).
    • Resolution :

Validate purity via HPLC (≥95% by ).

Test solubility under controlled conditions (pH, temperature).

Compare with structurally similar compounds ( lists benzofuran derivatives with solubility challenges) .

Avoided Questions

  • Excluded : Commercial sourcing (e.g., ), pricing, or mass production. Focus remains on methodology and mechanistic insights.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide

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